molecular formula C14H13Cl2N3S B5855175 N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea

N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea

Cat. No. B5855175
M. Wt: 326.2 g/mol
InChI Key: HZUZVYFQUUBGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, also known as DPTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPTU is a thiourea derivative that is capable of inhibiting the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies. In

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea works by inhibiting the activity of thioredoxin reductase, which is an essential enzyme involved in the regulation of cellular redox balance. Thioredoxin reductase plays a critical role in maintaining the cellular redox environment by reducing oxidized thioredoxin. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea disrupts the cellular redox balance, leading to cellular dysfunction and death.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has several advantages for use in lab experiments. It is a potent and selective inhibitor of thioredoxin reductase, making it a valuable tool for studying the role of this enzyme in disease. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is stable and can be easily synthesized, making it readily available for use in experiments. However, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea does have some limitations. It can be toxic to cells at high concentrations, making it important to carefully control the dosage used in experiments. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea may have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

For the use of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea in scientific research include the development of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea-based therapies for cancer and inflammatory diseases, the use of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea as a tool for studying the role of thioredoxin reductase in disease, and the development of more potent and selective inhibitors of thioredoxin reductase.

Synthesis Methods

N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction between 2,4-dichlorophenyl isothiocyanate and 2-aminopyridine. The resulting product is then subjected to a series of purification steps to obtain pure N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea. The synthesis of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is a well-established method and has been extensively documented in the scientific literature.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been used in various scientific research studies due to its unique properties. One of the primary applications of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is in the study of enzyme inhibition. N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is a potent inhibitor of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can disrupt cellular processes and provide insights into the role of thioredoxin reductase in disease.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-pyridin-2-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3S/c15-10-4-5-13(12(16)9-10)19-14(20)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUZVYFQUUBGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.